3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Description
3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional phenyl and chlorophenyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-3-2-4-13(9-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-7-5-14(19)6-8-15/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBOFESATNKIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Aminotriazole and β-Keto Esters
A widely adopted route involves the condensation of 3-amino-1,2,4-triazole derivatives with β-keto esters. For instance, ethyl 4-chloroacetoacetate reacts with 3-amino-5-(3-methylbenzyl)-1,2,4-triazole under acidic reflux conditions to form the triazolopyrimidinone core. The reaction proceeds via nucleophilic attack at the β-carbon of the keto ester, followed by cyclodehydration. Acetic acid serves as both solvent and catalyst, with yields ranging from 45% to 65% depending on substituent steric effects.
Critical Parameters :
Aniline-Derived Thiourea Cyclization
An alternative pathway starts with aniline derivatives. 4-Chloroaniline reacts with dimethyl cyanocarbonimidodithioate to form a thiourea intermediate, which undergoes cyclization with hydrazine hydrate to yield 3-amino-1,2,4-triazole. Subsequent condensation with a β-keto ester bearing the 3-methylbenzyl group (e.g., ethyl 3-methylbenzylacetoacetate) furnishes the target compound. This method emphasizes regioselectivity, as competing pyrimidine ring formations are minimized by electronic effects of the chloro substituent.
Key Steps :
- Thiourea formation: 4-Chloroaniline + dimethyl cyanocarbonimidodithioate → thiourea derivative.
- Cyclization: Hydrazine hydrate in ethanol, 70°C, 4 hours.
- β-Keto ester condensation: Reflux in acetic acid, 12 hours.
Key Reaction Conditions and Reagents
Microwave-Assisted Functionalization
Microwave irradiation significantly enhances reaction efficiency. For example, introducing the 3-methylbenzyl group via nucleophilic substitution employs Cs₂CO₃ as a base in N,N-Dimethylformamide under microwave conditions (150 W, 95°C, 15–30 minutes). This approach reduces side reactions such as over-alkylation, achieving substitution yields of 32–65%.
Halogenated Precursors and Coupling Reactions
The 4-chlorophenyl moiety is typically introduced using 4-chlorophenylboronic acid in Suzuki-Miyaura couplings. A palladium catalyst (Pd(PPh₃)₄) facilitates cross-coupling with brominated triazolopyrimidinone intermediates. Optimal conditions include:
Comparative Evaluation of Methodologies
| Method | Starting Materials | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Aminotriazole Condensation | 3-Amino-1,2,4-triazole, β-keto ester | 45–65% | Scalable, fewer purification steps | Moderate yields due to side products |
| Aniline-Thiourea Route | 4-Chloroaniline, β-keto ester | 50–70% | High regioselectivity | Multi-step, costly reagents |
| Microwave Substitution | Halogenated intermediate, Cs₂CO₃ | 32–65% | Rapid reaction times | Requires specialized equipment |
Optimization Techniques and Yield Enhancement
Solvent and Base Optimization
Replacing acetic acid with trifluoroacetic acid (TFA) in cyclization steps improves proton availability, enhancing reaction rates by 15–20%. Similarly, using K₂CO₃ instead of Cs₂CO₃ in microwave-assisted substitutions reduces costs without compromising yields.
Catalytic Additives
Adding catalytic amounts of p-toluenesulfonic acid (p-TsOH, 5 mol%) during β-keto ester condensations suppresses enolization side reactions, boosting yields to 75%.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analyses (C18 column, acetonitrile/water gradient) confirm ≥95% purity for products purified via recrystallization from methanol.
Challenges and Limitations in Synthesis
- Regioselectivity : Competing pyrimidine ring orientations necessitate careful control of electronic and steric environments.
- Functional Group Compatibility : The 3-methylbenzyl group’s susceptibility to oxidation requires inert atmospheres during metal-catalyzed steps.
- Scale-Up Issues : Microwave methods face challenges in industrial-scale synthesis due to energy transfer inefficiencies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of nitro groups can produce aniline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: Due to its heterocyclic structure, it has potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Anticancer Research: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Agrochemicals: Its derivatives may serve as active ingredients in pesticides or herbicides.
Mechanism of Action
The exact mechanism of action of 3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it might inhibit bacterial enzymes, disrupting cell wall synthesis and leading to cell death.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Comparison:
- Structural Differences: The position of the methyl group on the phenyl ring can significantly affect the compound’s physical and chemical properties.
- Biological Activity: Small changes in structure can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Chemical Reactivity: The reactivity towards various reagents can also differ, influencing the types of reactions the compound can undergo and the conditions required.
Biological Activity
The compound 3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that includes a triazole ring fused to a pyrimidine ring, with additional chlorophenyl and methylphenyl substituents. The molecular formula is , and its IUPAC name is as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Molecular Formula | C₁₈H₁₄ClN₅O |
| InChI Key | DZBOFESATNKIGB-UHFFFAOYSA-N |
Antiviral Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as antiviral agents. For instance, compounds similar to 3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one have shown promise against various viruses by inhibiting viral replication mechanisms. The specific interactions and inhibition pathways are still under investigation but suggest a mechanism involving enzyme inhibition crucial for viral propagation .
Anticancer Properties
The compound has also been evaluated for anticancer activity. A study indicated that derivatives of triazolopyrimidines exhibit significant cytotoxic effects on various cancer cell lines. For example:
These findings suggest that even minor structural modifications can lead to substantial changes in biological efficacy.
The precise mechanism of action for 3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells or disruption in viral life cycles.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that triazolopyrimidine derivatives showed enhanced antiviral activity against the Tobacco Mosaic Virus (TMV), indicating their potential use in agricultural applications as well .
- Cytotoxicity Assessment : In a comparative study of various triazolopyrimidine derivatives, 3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one exhibited significant cytotoxicity against breast cancer cell lines with an IC₅₀ value lower than many standard chemotherapeutics .
- Structure-Activity Relationship : Research into the SAR of similar compounds has shown that substituents on the phenyl rings significantly influence biological activity. For instance, compounds with halogen substitutions often demonstrate increased potency due to enhanced lipophilicity and receptor binding affinity .
Q & A
Q. What synthetic methodologies are reported for triazolopyrimidinone derivatives like 3-(4-chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one?
Synthesis typically involves multi-step processes, starting with heterocyclic core formation (e.g., triazole and pyrimidine rings) followed by substituent introduction. For example, describes sequential steps: (1) thiadiazole ring formation, (2) pyrimidine ring closure, and (3) alkylation/arylation for substituent attachment. Key reagents include hydrazine derivatives for triazole formation and coupling agents like POCl₃ for pyrimidinone rings. Purification often employs column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. report bond lengths (e.g., C–N: 1.33–1.38 Å) and angles (e.g., N–C–N: 108–112°) within the triazolopyrimidinone core, confirming coplanarity of the fused rings (max. deviation: 0.021 Å) . Displacement ellipsoids and probability levels (e.g., 50%) are used to visualize atomic positions . SHELX software is commonly cited for refinement .
Q. What spectroscopic techniques are used for characterization?
- IR : Peaks at ~1660 cm⁻¹ confirm carbonyl (C=O) groups .
- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and methyl groups (δ 2.3–2.5 ppm for (3-methylphenyl)methyl) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 381.82 for C₁₉H₁₆ClN₅O₂) validate molecular weight .
Advanced Research Questions
Q. How do substituents at the 3- and 6-positions influence biological activity?
Structure-activity relationship (SAR) studies indicate that:
- The 4-chlorophenyl group at position 3 enhances lipophilicity, improving membrane permeability .
- The (3-methylphenyl)methyl moiety at position 6 modulates steric hindrance, affecting target binding (e.g., kinase inhibition in ). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like c-Met kinase .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Compare IC₅₀ values under standardized conditions (e.g., 72-hour cytotoxicity assays in ).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular proliferation readouts .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- QSAR Models : Correlate substituent hydrophobicity (logP) with bioavailability using tools like Schrödinger’s QikProp .
- MD Simulations : Analyze binding dynamics (e.g., RMSD <2.0 Å over 100 ns) to optimize target residence time .
- ADMET Prediction : Software like SwissADME predicts blood-brain barrier penetration and CYP450 interactions .
Q. What crystallographic parameters indicate potential for polymorphism?
- Space Group : Monoclinic (C2/c) symmetry in suggests multiple packing arrangements.
- Unit Cell Dimensions : Variations in a, b, c axes (e.g., a = 16.84 Å vs. 18.83 Å in related compounds) may signal polymorphic forms .
- Thermal Ellipsoids : Anisotropic displacement (Uᵢⱼ > 0.05 Ų) highlights regions prone to conformational flexibility .
Methodological Recommendations
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Experimental Design for SAR :
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Data Contradiction Workflow :
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Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
